Bufexamac

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Immiscible

Synonyms

Canonical SMILES

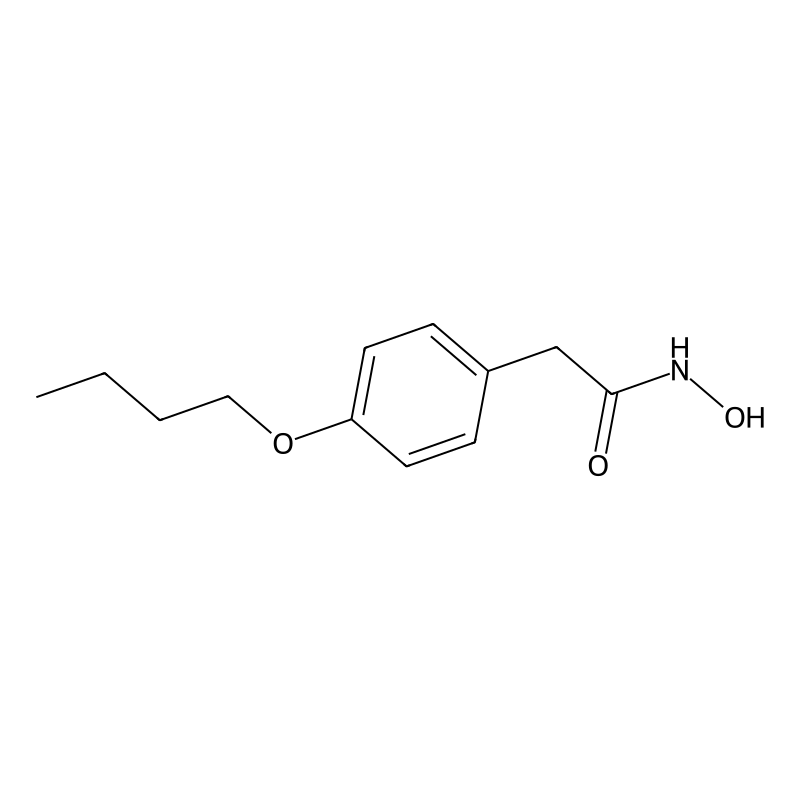

Bufexamac is a non-steroidal anti-inflammatory drug primarily used as a topical agent for treating skin conditions, including eczema and minor burns. It is chemically classified as 2-(p-butoxyphenyl)-acetohydroxamic acid and has the molecular formula with a molar mass of approximately 223.272 g/mol . Despite its efficacy, bufexamac was withdrawn from the market in Europe and Australia due to severe allergic reactions, including contact dermatitis .

Bufexamac's mechanism of action is not fully understood, but it is believed to involve inhibition of the COX enzyme. COX plays a key role in the production of inflammatory mediators called prostaglandins []. By inhibiting COX, Bufexamac could potentially reduce inflammation in the skin and other tissues when applied topically. However, limited research and a lack of conclusive studies make it difficult to definitively determine its mechanism.

Mechanisms of Action:

Researchers are interested in understanding how bufexamac exerts its anti-inflammatory and analgesic effects. Studies have investigated its potential to inhibit the production of inflammatory mediators like prostaglandins []. Prostaglandins are involved in pain perception and inflammation.

Bufexamac functions by inhibiting cyclooxygenase enzymes, which are crucial in the biosynthesis of prostaglandins—molecules that mediate inflammation . The inhibition of these enzymes leads to a reduction in inflammation-inducing compounds. Bufexamac also exhibits specific inhibition of leukotriene A4 hydrolase, a bifunctional zinc metalloenzyme involved in leukotriene biosynthesis, further enhancing its anti-inflammatory effects .

Key

Bufexamac demonstrates significant anti-inflammatory properties. It acts by directly inhibiting the enzymatic activities associated with inflammation pathways. Research indicates that bufexamac can suppress neutrophil chemotaxis by blocking leukotriene A4 hydrolase, thereby reducing the recruitment of inflammatory cells to sites of injury or irritation . Its dual inhibition mechanism may contribute to its effectiveness in treating various inflammatory skin conditions.

The synthesis of bufexamac involves several steps, typically starting from p-butoxyphenylacetic acid. The general synthetic route includes:

- Formation of Hydroxamic Acid: Reacting p-butoxyphenylacetic acid with hydroxylamine.

- Purification: The crude product is purified through recrystallization or chromatography.

- Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

Reaction Scheme:textp-Butoxyphenylacetic acid + Hydroxylamine → Bufexamac + H2O

textp-Butoxyphenylacetic acid + Hydroxylamine → Bufexamac + H2O

Bufexamac is primarily used in dermatological formulations for:

- Treating eczema (both atopic and contact dermatitis).

- Alleviating symptoms of minor burns and sunburn.

- Providing relief from itching associated with various skin conditions.

Additionally, it has been utilized rectally in combination with local anesthetics for hemorrhoid treatment .

Bufexamac has been studied for its interactions with various biological targets:

- Cyclooxygenase Enzymes: Significant inhibition leading to reduced prostaglandin synthesis.

- Leukotriene A4 Hydrolase: Competitive binding to the enzyme's active site, inhibiting both its epoxide hydrolase and aminopeptidase activities .

- Histone Deacetylases: Identified as a specific inhibitor of class IIB histone deacetylases (HDAC6 and HDAC10), suggesting potential roles beyond anti-inflammatory applications .

Several compounds share structural or functional similarities with bufexamac, particularly within the class of non-steroidal anti-inflammatory drugs. Below are some notable examples:

| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |

|---|---|---|---|

| Piroxicam | Similar phenolic structure | Cyclooxygenase inhibition | Long half-life; used for chronic pain |

| Diclofenac | Similar functional groups | Cyclooxygenase inhibition | Available as topical gel; systemic use |

| Indomethacin | Similar acetic acid derivative | Cyclooxygenase inhibition | Stronger anti-inflammatory effects |

| Naproxen | Similar aryl group | Cyclooxygenase inhibition | Extended release formulation available |

Uniqueness of Bufexamac

Bufexamac's unique dual inhibition mechanism targeting both cyclooxygenases and leukotriene A4 hydrolase sets it apart from other non-steroidal anti-inflammatory drugs. Its specific action on histone deacetylases also opens avenues for potential therapeutic applications beyond traditional inflammation management .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

154.0 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

M01 - Antiinflammatory and antirheumatic products

M01A - Antiinflammatory and antirheumatic products, non-steroids

M01AB - Acetic acid derivatives and related substances

M01AB17 - Bufexamac

M - Musculo-skeletal system

M02 - Topical products for joint and muscular pain

M02A - Topical products for joint and muscular pain

M02AA - Antiinflammatory preparations, non-steroids for topical use

M02AA09 - Bufexamac

Mechanism of Action

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Prostaglandin synthase [EC:1.14.99.1]

PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Following topical administration of 5% bufexamac, the recovery in the urine was 3.5% of the applied dose within 144 hours. Studies in healthy volunteers receiving an oral dose of 125 to 500 mg indicate that an average of 80% of the total dose is excreted in the urine within 48 hours.

No data available.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

Severe allergic contact dermatitis caused by topical bufexamac requiring hospitalization

Gwyneth N Wong, Sarah Shen, Rosemary NixonPMID: 30624772 DOI: 10.1111/cod.13207

Abstract

Severe cutaneous eruptions following the topical use of preparations containing bufexamac: Is it time to reconsider its registration in Australia?

Adam G Harris, Samra L Saikal, Jim Scurry, John Relic, Rosemary L Nixon, Paul CheePMID: 30155971 DOI: 10.1111/ajd.12910

Abstract

Despite being a well-recognised cause of allergic contact dermatitis with an embargo in many countries around the world, bufexamac is available over the counter in topical preparations in Australia. We present a series of patients who developed severe cutaneous eruptions after the topical application of bufexamac containing preparations to highlight the potential risks of this medication, as well as advocate for the reconsideration of its registration by the Therapeutic Goods Administration in Australia.Allergic contact dermatitis to topical preparations of bufexamac

Yan Pan, Rosemary NixonPMID: 22881467 DOI: 10.1111/j.1440-0960.2012.00876.x

Abstract

In Australia bufexamac is mainly used for pharmacist-initiated local treatment of various dermatoses. The European Medicines Agency's Committee for Medicinal Products for Human Use recently recommended that marketing authorisation for bufexamac-containing preparations be revoked throughout the European Union because of the risk of severe allergic contact dermatitis. We retrospectively reviewed the patch test database at the Skin and Cancer Foundation Inc. and identified 19 cases of positive reactions to bufexamac (5% petrolatum) from 451 people patch tested. The bufexamac reaction was deemed relevant to the presenting dermatitis in 13 of 19 (68%) patients. Bufexamac allergic contact dermatitis is under-reported in the English literature. We wish to emphasise the severity and the unusually polymorphic eruptions observed in some of the cases. Clinicians should consider the possibility of allergic contact dermatitis to bufexamac-containing preparations in all patients where there is a history of exposure, even if used for only a short time.Contact sensitization in patients with suspected cosmetic intolerance: results of the IVDK 2006-2011

A Dinkloh, M Worm, J Geier, A Schnuch, A WollenbergPMID: 25288472 DOI: 10.1111/jdv.12750

Abstract

Ingredients of leave-on cosmetics and body care products may sensitize. However, not every case of cosmetic intolerance is due to contact sensitization.To describe the frequency of contact sensitization due to cosmetics in a large clinic population, and a possible particular allergen pattern.

Retrospective analysis of data from the Information Network of Departments of Dermatology, 2006-2011.

Of 69 487 patients tested, 'cosmetics, creams, sunscreens' was the only suspected allergen source category in 10 124 patients (14.6%). A final diagnosis 'allergic contact dermatitis' was stated in 2658 of these patients (26.3%).Compared to a control group, there were significantly more reactions to fragrance mixes I and II, balsam of Peru, methylchloroisothiazolinone/methylisothiazolinone (MCI/MI) and lanolin alcohols. No special pattern of fragrance sensitization could be identified. Among the preservatives, MI was by far the leading allergen, while sensitization to other widely used compounds like parabens or phenoxyethanol was rare.

True allergic reactions to cosmetic ingredients are rarer than generally assumed. Limitation of exposure to MI in leave-on cosmetics and body care products is urgently needed.

Allergic contact dermatitis syndrome from bufexamac for nursing infant

Tokio Nakada, Yuki MatsuzawaPMID: 22828265 DOI: 10.1097/DER.0b013e318260d774

Abstract

Contact dermatitis caused by bufexamac sparing the eruption of herpes zoster

Hidetsugu Fukuda, Yachiyo Sato, Nao Usami, Yuki Yokouchi, Hideki MukaiPMID: 21950459 DOI: 10.1111/j.1346-8138.2011.01261.x

Abstract

In vitro photobiochemical characterization of sulfobutylether-β-cyclodextrin formulation of bufexamac

Yoshiki Seto, Masanori Ochi, Naoko Igarashi, Ryo Inoue, Ami Oishi, Toshihiko Toida, Shizuo Yamada, Satomi OnouePMID: 21429689 DOI: 10.1016/j.jpba.2011.02.025

Abstract

The present study aimed to modulate the photoreactivity of bufexamac, with a focus on photostability and phototoxicity, by forming an inclusion complex with sulfobutylether-β-cyclodextrin (SBECD). The photobiochemical properties of bufexamac were evaluated by reactive oxygen species (ROS) assay and using in vitro photogenotoxic assessment tools. To assess the inclusion properties of SBECD complex with bufexamac, a UV absorption spectroscopic study was also carried out. The influence of SBECD on the photoreactivity of bufexamac was analyzed by ROS assay and photostability test. From the photobiochemical data, superoxide generation from irradiated bufexamac indicated its photoreactivity; however, the photogenotoxic risk of bufexamac was negligible owing to low DNA-binding affinity and DNA-photocleaving activity. SBECD complex of bufexamac was formed, and the association constant of the complex was calculated to be 620M(-1). On the basis of the photochemical data on bufexamac co-existing with SBECD, ROS generation from irradiated bufexamac (200μM) was inhibited by SBECD at concentrations of over 20μM. The degradation constant of bufexamac in SBECD was decreased ca. 30% compared with that of bufexamac, suggesting improvement of its photostability. The phototoxic risk of bufexamac might be attenuated by SBECD complexation, and cyclodextrin inclusion complexes might be a useful approach for modulating the phototoxicity of drugs.Regulation of Retinoic Acid Inducible Gene-I (RIG-I) Activation by the Histone Deacetylase 6

Helene Minyi Liu, Fuguo Jiang, Yueh Ming Loo, ShuZhen Hsu, Tien-Ying Hsiang, Joseph Marcotrigiano, Michael Gale JrPMID: 27372014 DOI: 10.1016/j.ebiom.2016.06.015

Abstract

Retinoic acid inducible gene-I (RIG-I) is a cytosolic pathogen recognition receptor that initiates the immune response against many RNA viruses. Upon RNA ligand binding, RIG-I undergoes a conformational change facilitating its homo-oligomerization and activation that results in its translocation from the cytosol to intracellular membranes to bind its signaling adaptor protein, mitochondrial antiviral-signaling protein (MAVS). Here we show that RIG-I activation is regulated by reversible acetylation. Acetyl-mimetic mutants of RIG-I do not form virus-induced homo-oligomers, revealing that acetyl-lysine residues of the RIG-I repressor domain prevent assembly to active homo-oligomers. During acute infection, deacetylation of RIG-I promotes its oligomerization upon ligand binding. We identify histone deacetylase 6 (HDAC6) as the deacetylase that promotes RIG-I activation and innate antiviral immunity to recognize and restrict RNA virus infection.Carbamates as Potential Prodrugs and a New Warhead for HDAC Inhibition

Kristina King, Alexander-Thomas Hauser, Jelena Melesina, Wolfgang Sippl, Manfred JungPMID: 29393896 DOI: 10.3390/molecules23020321

Abstract

We designed and synthesized carbamates of the clinically-approved HDAC (histone deacetylase) inhibitor vorinostat (suberoylanilide hydroxamic acid, SAHA) in order to validate our previously-proposed hypothesis that these carbamates might serve as prodrugs for hydroxamic acid containing HDAC inhibitors. Biochemical assays proved our new compounds to be potent inhibitors of histone deacetylases in vitro, and they also showed antiproliferative effects in leukemic cells. These results, as well as stability analysis led to the suggestion that the intact carbamates are inhibitors of histone deacetylases themselves, representing a new zinc-binding warhead in HDAC inhibitor design. This suggestion was further supported by the synthesis and evaluation of a carbamate derivative of the HDAC6-selective inhibitor bufexamac.Bufexamac ameliorates LPS-induced acute lung injury in mice by targeting LTA4H

Qiang Xiao, Ningning Dong, Xue Yao, Dang Wu, Yanli Lu, Fei Mao, Jin Zhu, Jian Li, Jin Huang, Aifang Chen, Lu Huang, Xuehai Wang, Guangxiao Yang, Guangyuan He, Yong Xu, Weiqiang LuPMID: 27126280 DOI: 10.1038/srep25298